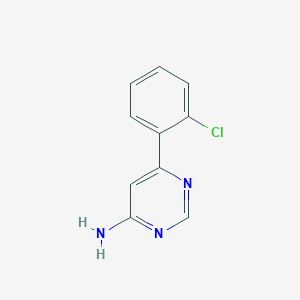

6-(2-Chlorophenyl)pyrimidin-4-amine

Overview

Description

“6-(2-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications

Antihypertensive Activity

One study focused on the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, showcasing their potential in gradually and sustainably lowering blood pressure in spontaneously hypertensive rats. Such compounds, including variations like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, were effective in maintaining normalized blood pressure levels with daily oral doses, suggesting a promising avenue for antihypertensive drug development (Bennett et al., 1981).

Hydrogen Bonding Sites Characterization

Another research angle involves the quantum chemical characterization of hydrogen bonding (HB) sites in pyrimidine compounds derivatives, providing insights into the molecular interactions that could influence the design of new compounds with enhanced activity and stability (Traoré et al., 2017).

Synthesis and Structural Analysis

Studies also delve into the synthesis and structural analysis of pyrimidine derivatives, such as 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, showcasing the diverse synthetic routes and structural configurations possible for pyrimidine-based compounds (Liu et al., 2007).

Anticancer Agents

The design and synthesis of new pyrimidine derivatives, such as those clubbed with thiazolidin-4-one, have been explored for their in vitro anticancer activities. Specific compounds have shown remarkable growth inhibition against cancer cell lines, highlighting the potential of pyrimidine derivatives as lead compounds for developing new anticancer agents (Rashid et al., 2014).

Antimicrobial and Antifungal Applications

Compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have exhibited excellent antibacterial activity against various strains, including V. cholerae and S. aureus. The presence of electron-withdrawing groups at strategic positions enhances their activity, showcasing the utility of pyrimidine derivatives in combating bacterial and fungal infections (Thanusu et al., 2010).

properties

IUPAC Name |

6-(2-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQSXUIDYNNEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chlorophenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)